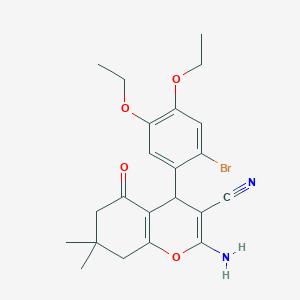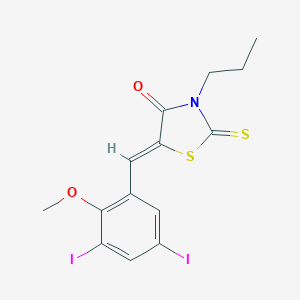![molecular formula C22H22N2O3S2 B301702 N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide, also known as PSEA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSEA is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been found to exhibit promising biological activity and has been investigated for its potential use in various fields, including pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in disease progression. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide in lab experiments, including its limited solubility in water and some organic solvents. The compound also requires careful handling and storage to prevent degradation.
Direcciones Futuras
There are several future directions for the study of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide, including the investigation of its potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide and to identify its molecular targets. Additionally, the development of new synthetic methods for N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide and its derivatives could lead to the discovery of more potent and selective compounds. The use of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 2-chloro-N-(phenylsulfanyl)ethylacetamide with sodium sulfide to form 2-(phenylsulfanyl)ethylamine. This intermediate is then reacted with 4-chloro-N-(phenylsulfonyl)aniline to form N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields, including pharmacology, medicinal chemistry, and drug discovery. The compound has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and microbial infections.
Propiedades
Nombre del producto |
N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide |
|---|---|
Fórmula molecular |
C22H22N2O3S2 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)anilino]-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-16-17-28-20-12-6-2-7-13-20)18-24(19-10-4-1-5-11-19)29(26,27)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) |
Clave InChI |
XSJLNDKPGLAINH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-[3-ethoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301619.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)